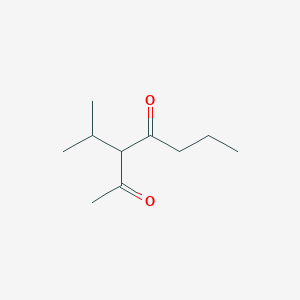![molecular formula C13H20O5 B13986476 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol CAS No. 28583-51-9](/img/structure/B13986476.png)
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is an organic compound with the molecular formula C₁₃H₂₀O₅. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and multiple ethoxy groups. It is commonly used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions generally include a temperature range of 100-150°C and a pressure of 1-2 atm. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of ethylene oxide to a solution of 4-methoxyphenol and a base catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halides, amines.
Applications De Recherche Scientifique
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biologically active compounds and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as a drug delivery agent.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules, enhancing its solubility and reactivity. In biological systems, it can act as a solubilizing agent, facilitating the delivery of drugs and other active compounds to their target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the methoxyphenoxy group.
Triethylene glycol monomethyl ether: Contains three ethoxy groups but no methoxyphenoxy group.
Polyethylene glycol: A polymer with varying chain lengths of ethylene oxide units.
Uniqueness
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules.
Propriétés
Numéro CAS |
28583-51-9 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
2-[2-[1-(4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20O5/c1-11(17-10-9-16-8-7-14)18-13-5-3-12(15-2)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
Clé InChI |
CPBOTPYEVLTGRL-UHFFFAOYSA-N |
SMILES canonique |
CC(OCCOCCO)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
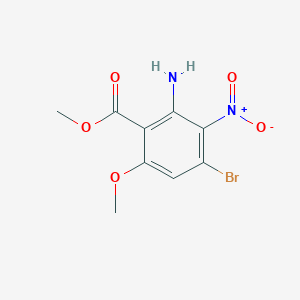
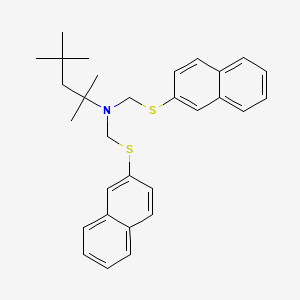
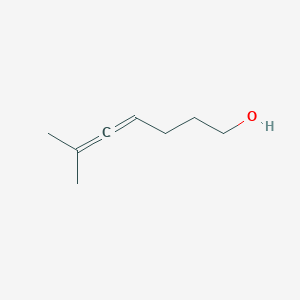
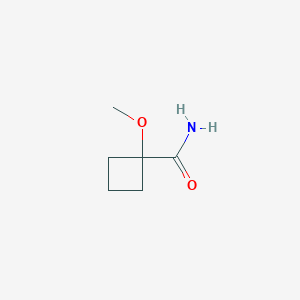
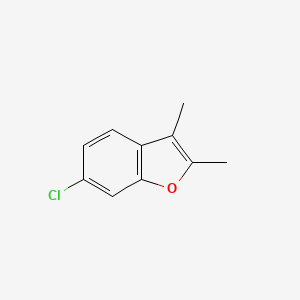


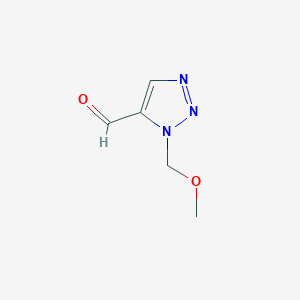
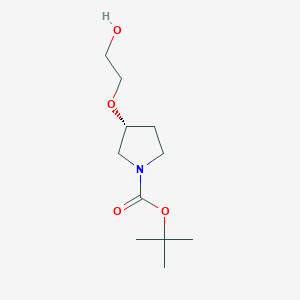
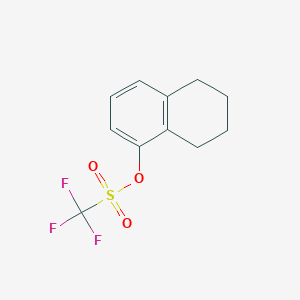
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
